(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid
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Description
“(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid” is a chemical compound with the molecular formula C23H26FNO5. It is used for pharmaceutical testing . This product is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name: methyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-(phenylmethoxycarbonylamino)heptanoate . This name provides information about the arrangement of atoms in the molecule, including the presence of a fluorophenyl group, a carboxybenzylamino group, and a methyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 429.5 g/mol . It has a complexity of 583 and a topological polar surface area of 81.7 Ų . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . It also has a rotatable bond count of 12 .Scientific Research Applications
Artificial Amino Acids and Neurotransmission
A study by Diksic and Young (2001) delves into the brain's serotonergic system using labeled alpha-methyl-L-tryptophan (alpha-MTrp), an artificial amino acid analogous to tryptophan. The research supports the use of labeled alpha-MTrp in determining brain serotonin synthesis rates, suggesting the value of synthetic amino acids in neurochemical studies. This example underscores the relevance of artificial amino acids in probing and understanding neurotransmission processes (Diksic & Young, 2001).
Synthetic Methodologies
The synthesis of complex molecules is pivotal in drug discovery and materials science. Qiu et al. (2009) report a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen. This study highlights the challenges and solutions in synthesizing structurally intricate molecules, reflecting on the broader applications of synthetic chemistry in developing pharmaceuticals and new materials (Qiu et al., 2009).
Biochemistry of Plant Compounds
Khan and Giridhar (2015) review the chemistry and biochemistry of betalains, plant-derived pigments with significant biological activity. This research illuminates how the structural complexity of natural compounds influences their biochemical roles and potential health benefits, offering insights into the exploration of natural and synthetic compounds for nutritional and therapeutic applications (Khan & Giridhar, 2015).
Peptide Stereochemistry
The study of peptides containing alpha-aminoisobutyric acid by Prasad and Balaram (1984) provides insight into how specific amino acids influence peptide structure and function. This research is relevant to understanding the structural biology of peptides and proteins, including those with synthetic amino acid residues, and their potential applications in drug design and molecular biology (Prasad & Balaram, 1984).
properties
IUPAC Name |
methyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-(phenylmethoxycarbonylamino)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FNO5/c1-16(2)22(26-24(29)31-15-18-7-5-4-6-8-18)21(27)14-19(23(28)30-3)13-17-9-11-20(25)12-10-17/h4-12,16,19,22H,13-15H2,1-3H3,(H,26,29)/t19-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVABBGKRNZIJA-KNQAVFIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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